molecular formula C15H15BrO3 B7871875 (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol

Cat. No.: B7871875
M. Wt: 323.18 g/mol
InChI Key: ODLHHCLUYDGBHN-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3. It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring, connected through a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization using aqueous ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (3-Bromophenyl)(2,5-dimethoxyphenyl)methanol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)(2,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and functionalization .

Properties

IUPAC Name

(3-bromophenyl)-(2,5-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-12-6-7-14(19-2)13(9-12)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLHHCLUYDGBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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